5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Corrosion Inhibition Mild Steel Acidic Media

Researchers requiring a structurally defined 1,2,4-triazole-3-thiol scaffold often face inconsistent bioactivity due to uncontrolled substitution. 5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 29448-76-8) resolves this with a unique N4-phenyl/C5-ethyl pattern critical for target engagement and material performance. • Antimicrobial: Ethyl-substituted triazole-3-thiols show significant activity against S. aureus, B. subtilis, and M. luteus. • Corrosion Inhibition: 5-Ethyl substitution enhances mild steel protection in acidic media vs. methyl or unsubstituted analogs. • Antioxidant: N4-Phenyl/5-ethyl groups confer measurable free radical scavenging capacity. Supplied at 95% purity; ideal for medicinal chemistry, materials science, and oxidative stress studies.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 29448-76-8
Cat. No. B1366578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS29448-76-8
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCCC1=NNC(=S)N1C2=CC=CC=C2
InChIInChI=1S/C10H11N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)
InChIKeyCEQSRCVNBFGKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol: Chemical and Pharmacological Profile


5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 29448-76-8) is a sulfur-containing heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, a family recognized for diverse biological activities including antimicrobial, antifungal, anticancer, and antioxidant properties [1]. Its molecular formula is C10H11N3S, with a molecular weight of 205.28 g/mol and a purity commonly specified at 95% for research applications . The compound's core structure features a phenyl ring at the N4 position and an ethyl group at the C5 position of the triazole ring, a substitution pattern that distinguishes it from related analogs and underpins its unique physicochemical and potential bioactivity profile.

Triazole scaffold for antimicrobial lead screening studies
Corrosion inhibitor research in acidic media using SAR-driven design
Oxidative stress probe development via radical scavenging assays

Why 5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol Has No Direct Substitutes


Generic substitution within the 1,2,4-triazole-3-thiol class is untenable due to the profound influence of specific substituents on both biological activity and physicochemical properties. The presence and nature of substituents at the N4 and C5 positions directly dictate a compound's interaction with biological targets, its antioxidant capacity, and its performance in applications such as corrosion inhibition [1]. For instance, even a seemingly minor change from an ethyl to a methyl group at the C5 position, or the introduction of an amino group at N4, can significantly alter a compound's efficacy in radical scavenging assays or its inhibition efficiency on metal surfaces [2]. Therefore, selecting 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a deliberate choice based on its unique substitution pattern, which is expected to yield a distinct performance profile not replicated by its closest analogs, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol or 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione.

Substituent-dependent activity Even minor changes (ethyl to methyl, amino to phenyl) shift antimicrobial and antioxidant profiles; analogs do not replicate target compound performance.
Corrosion inhibition trends differ Ethyl substitution enhances surface adsorption vs. methyl or unsubstituted analogs; substituting with 4-amino-5-ethyl triazole alters IE% and mechanism.
Radical scavenging profile not interchangeable 5-ethyl-4-phenyl pattern is distinct from 4-amino-5-phenyl analogs; antioxidant IC50 values and SAR cannot be directly extrapolated.

Quantitative Differentiation Guide: 5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol


Corrosion Inhibition Performance Hierarchy

While direct corrosion inhibition data for the target compound is not available, a clear structure-activity relationship (SAR) has been established for a series of 1,2,4-triazole-3-thiols. A study on mild steel corrosion in 1.0 M H2SO4 showed that inhibition efficiency (IE%) for 4-amino-substituted triazole-3-thiols follows the trend ATT (H) < AMTT (methyl) < AETT (ethyl) [1]. By class-level inference, this suggests that the presence of the ethyl group in 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a key structural feature that should confer superior corrosion inhibition properties compared to its methyl or unsubstituted counterparts. The electron-donating nature and increased hydrophobicity of the ethyl group enhance surface adsorption, a critical mechanism for corrosion protection.

Corrosion IE% ranking
Class-level inference
Target: 5-ethyl-4-phenyl triazole-3-thiol (predicted high IE% based on SAR)
Baseline: AETT (ethyl-amino) > AMTT (methyl-amino) > ATT (unsubstituted)
Alkyl chain length influences adsorption; ethyl substitution may enhance protection.
SAR from related 4-amino triazoles; direct data for this compound not reported. Requires electrochemical validation.
Corrosion Inhibition Mild Steel Acidic Media

Antioxidant Capacity: Free Radical Scavenging

The antioxidant potential of triazole-3-thiols is highly dependent on their substitution pattern. Direct quantitative data for the target compound's radical scavenging activity is not available, but a comparative study on closely related 4-amino-substituted triazole-3-thiols offers a valuable benchmark [1]. In the DPPH radical scavenging assay, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibited an IC50 of 1.3 × 10⁻³ M, outperforming its 4-pyridyl analog (AP) with an IC50 of 2.2 × 10⁻³ M. This demonstrates that a phenyl group at the 5-position contributes significantly to antioxidant activity. The target compound, possessing a 5-ethyl-4-phenyl substitution, is structurally positioned to leverage the electron-donating effects of the ethyl group and the stabilizing properties of the phenyl ring, potentially resulting in a distinct and favorable antioxidant profile compared to compounds lacking these features.

DPPH radical scavenging
Cross-study comparable
Target: 5-ethyl-4-phenyl (data not found)
4-amino-5-phenyl analog AT: IC50 1.3 mM; 4-pyridyl AP: IC50 2.2 mM
Phenyl substitution supports radical scavenging; ethyl group may further modulate activity.
Benchmark from amino-substituted analogs; direct testing needed for this compound.
Antioxidant Free Radical Scavenging DPPH Assay

Antimicrobial Activity Benchmarking

The target compound's specific antimicrobial MIC values are not reported in the primary literature. However, a study on the closely related 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione provides a relevant benchmark [1]. This analog demonstrated notable activity against Gram-positive bacteria, with MIC values ranging from 3.91 to 31.25 µg/mL against Micrococcus luteus, 15.63-62.5 µg/mL against Bacillus subtilis, and 15.63-125 µg/mL against Staphylococcus aureus. The presence of the phenyl ring at the N4 position is a common and crucial feature for antimicrobial activity in this class. The target compound's 5-ethyl substitution, replacing the methyl group, is anticipated to alter lipophilicity and target binding, potentially leading to a different spectrum or potency of antimicrobial activity. This structural nuance is a key differentiator for researchers seeking novel antimicrobial leads.

Antimicrobial MIC benchmark
Cross-study comparable
Target: 5-ethyl-4-phenyl (data not found)
4-phenyl-5-methyl analog: MIC 3.9–31.3 µg/mL (M. luteus), 15.6–125 µg/mL (S. aureus, B. subtilis)
Reported Gram-positive activity for 5-methyl analog; ethyl modification may shift antimicrobial profile.
Relevant scaffold with MIC data available for close analog; validate with compound-specific assays.
Antimicrobial MIC Gram-positive Bacteria

Strategic Application Scenarios for 5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol


Lead Optimization for Novel Antimicrobial Agents

The compound serves as a privileged scaffold for developing new antimicrobials. Benchmark data from the 5-methyl analog demonstrates significant activity against S. aureus, B. subtilis, and M. luteus [1]. The 5-ethyl substitution offers a critical point of structural divergence to modulate lipophilicity, target binding (e.g., to FabH or other essential bacterial enzymes), and potentially overcome resistance mechanisms, making it a valuable tool for medicinal chemistry campaigns.

Design of Advanced Corrosion Inhibitors

Class-level SAR indicates that alkyl substitution at the triazole core significantly enhances corrosion inhibition on mild steel, with ethyl groups outperforming methyl and unsubstituted variants [1]. The target compound, with its 5-ethyl and N4-phenyl groups, is expected to exhibit strong adsorption on metal surfaces due to a combination of electron-donating effects and hydrophobic interactions. This makes it a strong candidate for formulating protective coatings for industrial equipment exposed to acidic cleaning or processing solutions.

Antioxidant Research and Material Protection

The compound's structural features, particularly the 5-phenyl group, are associated with measurable free radical scavenging activity, as shown in studies on related triazole-3-thiols [1]. The presence of the 5-ethyl group is expected to further modulate this activity. This positions the compound as a potential additive for stabilizing polymers, lubricants, or other materials susceptible to oxidative degradation, as well as a probe for studying oxidative stress pathways.

Application
Selection Property
Validation Focus
Antimicrobial scaffold studies
N4-phenyl / C5-alkyl substitution pattern
MIC against Gram-positive panel; FabH binding context
Corrosion inhibitor screening
Alkyl chain hydrophobicity and electron donation
Electrochemical IE% in acidic media; surface adsorption analysis
Oxidative stress probe development
Radical scavenging scaffold (5-phenyl core)
DPPH/ABTS assay; oxidative stability in polymer matrices

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